molecular formula C11H11NO2 B13661206 Ethyl indolizine-5-carboxylate

Ethyl indolizine-5-carboxylate

Cat. No.: B13661206
M. Wt: 189.21 g/mol
InChI Key: JVGJUTYTAXCELK-UHFFFAOYSA-N
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Description

Ethyl indolizine-5-carboxylate ( 2111733-90-3) is an organic compound with the molecular formula C 11 H 11 NO 2 and a molecular weight of 189.21 g/mol . This ester-substituted indolizine serves as a versatile chemical intermediate and a privileged scaffold in medicinal chemistry, particularly in the design and synthesis of novel potential anticancer agents . In recent research, the indolizine core structure has garnered significant attention for its biological activity. Specifically, derivatives of this compound have been investigated as potent microtubule-destabilizing agents that inhibit tubulin polymerization by binding to the colchicine site . This mechanism disrupts mitosis in cancer cells, making such compounds promising candidates for cytostatic and cytotoxic drug development. One study highlighted that certain indolizine derivatives exhibited excellent growth inhibitory (GI 50 ) values in the nanomolar range against a diverse panel of 60 human tumor cell lines, including leukemia, melanoma, and cancers of the lung, colon, and CNS . Further synthetic and biological explorations continue to demonstrate the value of the indolizine scaffold. The compound's structure allows for further functionalization, enabling researchers to fine-tune properties to enhance binding affinity, selectivity, and to optimize pharmacokinetic profiles . As such, this compound is a critical building block for research use only, aimed at advancing the discovery of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

ethyl indolizine-5-carboxylate

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-3-5-9-6-4-8-12(9)10/h3-8H,2H2,1H3

InChI Key

JVGJUTYTAXCELK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=CC=CN21

Origin of Product

United States

Mechanistic Investigations of Indolizine Formation and Reactions

Elucidation of Reaction Pathways

The construction of the bicyclic indolizine (B1195054) ring can be achieved through several distinct mechanistic routes. These pathways often involve the reaction of a pyridine (B92270) derivative with a suitable partner to build the fused five-membered ring. The primary methods include cycloaddition reactions, the use of specific reactive intermediates, and intramolecular condensation strategies. jbclinpharm.orgchim.it

Cycloaddition reactions are among the most prevalent strategies for synthesizing the indolizine core. chim.it These are often described as [3+2] annulations, where a three-atom component (typically a pyridinium (B92312) ylide) reacts with a two-atom component (an alkene or alkyne). rsc.org While sometimes concerted, these reactions can also proceed through a stepwise mechanism.

One common stepwise pathway involves the Michael-type addition of a pyridinium ylide to an electron-deficient alkene. rsc.org This is followed by a subsequent intramolecular nucleophilic attack, leading to the formation of the five-membered ring and yielding a dihydroindolizine intermediate, which then aromatizes to the final indolizine product. rsc.org Another proposed stepwise mechanism, particularly in reactions with donor-acceptor cyclopropanes, involves the Lewis acid-mediated generation of an electrophilic species that is intercepted by the nucleophilic pyridine ring in the first step. core.ac.uk Subsequent ring closure and elimination steps then form the indolizine structure. core.ac.uk The nature of the reactants and the reaction conditions dictate whether the mechanism is concerted or proceeds through a discrete, stepwise pathway. mdpi.com

A specific and novel strategy for the synthesis of indolizine-5-carboxylate derivatives involves the use of iminophosphorane intermediates. scirp.orgscirp.org This method facilitates a tandem sequence of three consecutive reactions: an aza-Wittig reaction, imine condensation, and subsequent electrophilic aromatic substitution. scirp.org

The proposed mechanism begins with the reaction of an iminophosphorane, such as ethyl (Z)-3-(thiophen-2-yl)-2-((triphenyl-λ⁵-phosphaneylidene)amino)acrylate, with a dialdehyde (B1249045) like 2,3-thiophenedicarboxaldehyde. scirp.org The initial step is an aza-Wittig reaction between the iminophosphorane and one of the aldehyde groups to form an imine. This is followed by an intramolecular condensation where the active methylene (B1212753) group attacks the second aldehyde functionality. The final step is an electrophilic aromatic substitution, which closes the five-membered ring to yield the stable, aromatic indolizine core. scirp.orgscirp.org This pathway has been successfully employed to create a variety of substituted ethyl bisthienoindolizine-5-carboxylates. scirp.org

Table 1: Examples of Ethyl Indolizine-5-Carboxylate Derivatives Synthesized via Iminophosphorane Intermediates. scirp.orgscirp.org

Compound NameYield (%)Appearance
Ethyl bisthieno[3,2-a:2,3-g]indolizine-5-carboxylate89Red solid
Ethyl 1-methyldithieno[3,2-a:2,3-g]indolizine-5-carboxylate65Orange solid
Ethyl 1-bromobisthieno[3,2-a:2,3-g]indolizine-5-carboxylate82Red solid
Ethyl 1-phenyldithieno[3,2-a:2,3-g]indolizine-5-carboxylate81Brown solid
Ethyl 2-phenyldithieno[3,2-a:2,3-g]indolizine-5-carboxylate78Brown solid

Intramolecular condensation reactions represent a classical and effective route to the indolizine nucleus. jbclinpharm.org The most well-known of these is the Tschitschibabin (Chichibabin) indolizine synthesis. Modified versions of this reaction often involve the formation of a quaternary pyridinium salt, followed by base-induced intramolecular condensation. jbclinpharm.org

For instance, the reaction of a pyridine derivative with an α-haloketone bearing a methylene group can form a pyridinium salt. jbclinpharm.org In the presence of a base, this intermediate can undergo an intramolecular aldol-type condensation to afford the indolizine ring system. jbclinpharm.org This approach was successfully used to synthesize various indolizine esters, such as ethyl-2-phenylindolizine, where the ester group of one reactant molecule was proposed to act as the base to facilitate ring closure for another. jbclinpharm.org This pathway highlights a method that avoids the need for external bases by utilizing the functionality already present in the starting materials. jbclinpharm.org

Kinetic Studies of Indolizine Formation

Kinetic studies provide quantitative insight into reaction mechanisms, including the determination of reaction rates, order, and the energetic requirements of the transformation. Such studies have been performed on the formation of indolizine carboxylate esters via thermal cyclization. core.ac.ukcore.ac.ukdissertation.com

Kinetic analysis of the thermal cyclization of precursors like methyl 3-hydroxy-2-methylene-3-(2-pyridyl)propanoate and its acetylated derivatives to form indolizine-2-carboxylates has been conducted using ¹H NMR spectroscopy. core.ac.ukdissertation.com These investigations revealed that the cyclization reaction follows first-order kinetics. core.ac.ukdissertation.com The rate of the reaction is significantly influenced by temperature, with a 20°C increase leading to a five- to six-fold increase in the observed rate constant. core.ac.uk

The energy requirements for the formation of indolizine carboxylates have been quantified through variable temperature studies, allowing for the determination of activation parameters. core.ac.ukdissertation.com For the thermal cyclization of the appropriate precursors to form methyl indolizine-2-carboxylate and ethyl indolizine-2-carboxylate, the activation energies (Ea) were calculated. core.ac.uk These values are critical for understanding the feasibility of the reaction and for optimizing reaction conditions. core.ac.ukdissertation.com Theoretical methods, such as Density Functional Theory (DFT), have also been employed to calculate the energy barriers for reactions involving indolizine systems, providing further evidence for kinetically controlled processes. researchgate.netacs.orgnih.gov

Table 2: Activation Parameters for the Formation of Indolizine-2-Carboxylate Esters via Thermal Cyclization. core.ac.uk

CompoundReaction OrderActivation Energy (Ea)
Methyl indolizine-2-carboxylateFirst-order101.6 kJ/mol
Ethyl indolizine-2-carboxylateFirst-order102.6 kJ/mol

Influence of Reaction Conditions on Reaction Outcome and Selectivity

The synthesis of the indolizine scaffold, including derivatives like this compound, is highly sensitive to the conditions under which the reaction is performed. Variations in temperature, pressure, solvent, and the choice of catalyst can dramatically alter the yield, reaction rate, and the regioselectivity of the final product. Understanding these influences is crucial for the rational design of synthetic routes to specific indolizine targets.

Temperature and Pressure Effects

Temperature is a critical parameter in indolizine synthesis, with optimal conditions varying widely depending on the specific reaction pathway. Classical methods, such as the Scholtz synthesis, often required very high temperatures to drive the reaction. jbclinpharm.org For instance, the pyrolysis of 3-(2-pyridyl)-l-propanol in the presence of a palladium-carbon catalyst is conducted at 280°C, while another method involving the pyrolysis of an acetylated vinyl alcohol intermediate requires temperatures as high as 450°C to afford the indolizine product. jbclinpharm.org

In contrast, modern catalytic methods often allow for much milder conditions. A palladium-catalyzed, multicomponent synthesis of indolizines can be performed at temperatures ranging from room temperature to 100°C. nih.govrsc.org In some cases, elevated temperatures are necessary for cycloaddition with less reactive substrates; for example, reactions involving sterically hindered imines may require heating to 80°C or even 150°C for extended periods to achieve a good yield. nih.gov Biocatalytic approaches have also been developed, operating at a mild 40°C in aqueous buffer solutions. mdpi.com

Pressure is a less commonly varied parameter but can be significant in reactions involving gaseous reagents like carbon monoxide (CO). In a palladium-catalyzed carbonylative coupling to form indolizine precursors, the CO pressure influences product yields. Performing the reaction at a lower pressure of 1 atm CO resulted in diminished yields compared to reactions run at higher pressures (e.g., 5 atm), as CO is proposed to stabilize the active Pd(0) catalyst and favor the desired reductive elimination step. nih.govscispace.com Another palladium-catalyzed oxidative carbonylation proceeds efficiently under 3 bar of CO. acs.org In syntheses not involving gaseous reagents, reactions are typically conducted at atmospheric pressure. jbclinpharm.orgmdpi.comijper.org

Table 1: Effect of Temperature on Indolizine Synthesis

Synthesis Method Temperature Reactants/Catalyst Outcome Reference
Pyrolysis 450°C Acetylated vinyl alcohol Formation of 5-methylindolizine jbclinpharm.org
Pyrolysis 280°C 3-(2-pyridyl)-l-propanol / Pd-C Formation of indolizine jbclinpharm.org
Palladium-Catalyzed Cycloaddition 80°C - 150°C 2-bromopyridine (B144113), sterically hindered imines, alkyne Required for challenging substrates nih.gov
Biocatalysis 40°C 4,4′-bipyridine, halide derivatives, ethyl propiolate / CAL A Good yield of bis-indolizine product mdpi.com
Greener Synthesis 80°C N-heterocyclic ylides, ethyl propiolate Good yields in water conicet.gov.ar
Palladium-Catalyzed Carbonylation Room Temp Propargylic pyridines / Pd/C Efficient synthesis of indolizine derivatives acs.org

Solvent Effects

The choice of solvent can profoundly impact the reaction rate and, in some cases, the isomeric distribution of the indolizine products. Solvents with different polarities can influence the stability of intermediates and transition states, thereby directing the reaction along a specific pathway.

In a palladium-catalyzed synthesis of indolizines, it was noted that using a more polar solvent like acetonitrile (B52724) (CH₃CN) was beneficial for reactions involving C-alkyl imines, which are prone to undesirable side reactions like enamide formation. nih.gov The polar solvent appears to promote the rapid intramolecular cyclization required for the desired product formation. nih.gov In other variations of this multicomponent reaction, benzene (B151609) (C₆H₆) was used as the solvent. scispace.com For the 1,3-dipolar cycloaddition of pyridinium ylides, dimethylformamide (DMF) is a common solvent, often used in conjunction with a base like potassium carbonate. ijper.org

A striking example of solvent-directed selectivity was observed in an iodine-catalyzed reaction of 1-cyanocyclopropane-1-carboxylic acid esters with pyridine. When the reaction was conducted in toluene, the major product was a 1-cyanoindolizine derivative. rsc.org However, simply changing the solvent to pyridine, which also acted as a reactant, shifted the selectivity to favor the formation of the isomeric 3-cyanoindolizine. rsc.org This suggests that pyridine, as a solvent, stabilizes a different reactive intermediate (a resonance-stabilized benzyl (B1604629) anion) compared to toluene. rsc.org

In a push towards more environmentally benign processes, water has been successfully employed as both a base and a solvent for the 1,3-dipolar cycloaddition of N-heterocyclic ylides with alkynes like ethyl propiolate, with reactions proceeding smoothly at 80°C to give good yields. conicet.gov.ar Similarly, biocatalytic syntheses have been developed in aqueous phosphate (B84403) buffer solutions. mdpi.com

Table 2: Influence of Solvent on Indolizine Synthesis

Solvent Reaction Type Reactants Effect Reference
Toluene Iodine-catalyzed cycloaddition Pyridine, esters of 1-cyanocyclopropane-1-carboxylic acid Favors formation of 1-cyanoindolizines rsc.org
Pyridine Iodine-catalyzed cycloaddition Pyridine, esters of 1-cyanocyclopropane-1-carboxylic acid Favors formation of 3-cyanoindolizines rsc.org
Acetonitrile Palladium-catalyzed carbonylation 2-bromopyridine, C-alkyl imines, alkyne Promotes rapid cyclization, preventing side reactions nih.gov
Dimethylformamide (DMF) 1,3-dipolar cycloaddition Pyridinium ylides, alkynes Common solvent for this transformation ijper.org
Water Greener 1,3-dipolar cycloaddition N-heterocyclic ylides, ethyl propiolate Acts as both base and solvent, eco-friendly conicet.gov.ar

Catalyst Design and Mechanism in Metal-Catalyzed Reactions

A wide array of metal catalysts, including those based on palladium, ruthenium, rhodium, copper, and gold, have been developed for indolizine synthesis. ijettjournal.org The design of the catalyst, particularly the ligand sphere around the metal center, is crucial for its activity and selectivity.

Palladium-Catalyzed Reactions: In the multicomponent synthesis of indolizines from 2-bromopyridines, imines, CO, and alkynes, the catalyst system consists of a palladium source like Pd₂(dba)₃ and a sterically encumbered phosphine (B1218219) ligand such as xantphos. nih.govrsc.orgscispace.com The proposed mechanism begins with the oxidative addition of the 2-bromopyridine to a Pd(0) complex. nih.gov This is followed by CO insertion to form a palladium-acyl intermediate. A crucial step, facilitated by the bulky ligand, is the reductive elimination of an acid chloride, which then reacts with the imine to form a pyridinium ylide (a 1,3-dipole). nih.gov This highly reactive intermediate is then trapped in a cycloaddition reaction with an alkyne to generate the indolizine ring. nih.govrsc.org The catalyst is regenerated at the end of the cycle. Heterogeneous palladium on carbon (Pd/C) has also been shown to be an effective and recyclable catalyst for the oxidative carbonylation of propargylic pyridines. acs.org

Ruthenium-Catalyzed Reactions: A mechanistic study of a ruthenium-catalyzed three-component reaction identified key intermediates in the formation of an indolizine ring. The reaction between a ruthenium complex (RuCl₂(PPh₃)₃), a propargyl alcohol, and an alkyne proceeds through isolable ruthenium-vinyl and ruthenium-carbene intermediates. xmu.edu.cn The Ru-carbene is considered the key intermediate that actively reacts with the alkyne under acidic conditions, leading to the formation of the indolizine heterocycle via alkyne insertion, α-H elimination, and reductive elimination. xmu.edu.cn

Copper-Catalyzed Reactions: Copper(I) and Copper(II) catalysts are also employed, particularly in [3+2] cycloaddition reactions. researchgate.netrsc.org For example, a Cu(II) catalyst was used in the reaction of pyridinium ylides with fluoronitroalkenes. The proposed mechanism involves a Michael-type addition of the ylide to the nitroalkene, followed by the formation of the five-membered ring in a stepwise fashion. rsc.org

The diversity of effective metal catalysts highlights the various mechanistic pathways available for constructing the indolizine core, from carbonylative couplings to carbene insertions and cycloadditions. nih.govxmu.edu.cnrsc.org

Reactivity and Chemical Transformations of Ethyl Indolizine 5 Carboxylate

Electrophilic Aromatic Substitution Reactions

The indolizine (B1195054) nucleus readily participates in electrophilic substitution reactions, a characteristic that underscores its aromaticity and electron-rich nature. jbclinpharm.org Theoretical calculations and experimental evidence consistently show that electrophilic attack preferentially occurs at the C-3 position of the five-membered ring, followed by the C-1 position. jbclinpharm.orgjbclinpharm.org This regioselectivity is dictated by the ability of the nitrogen atom to stabilize the resulting cationic intermediate, known as the Wheland intermediate, without disrupting the aromaticity of the pyridine (B92270) ring. bohrium.com

While the general principles of electrophilic substitution on indolizines are well-established, the presence of the electron-withdrawing ethyl carboxylate group at the C-5 position on the six-membered ring can influence the reactivity and, in some cases, the regioselectivity of these transformations. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions have been explored on the indolizine scaffold.

For instance, the nitration of indolizines can be challenging and may lead to oxidation products. jbclinpharm.orgcore.ac.uk However, under controlled conditions, such as using nitric acid in sulfuric acid, nitration of substituted indolizines has been achieved, typically yielding a mixture of 1-nitro and 3-nitro derivatives. jbclinpharm.orgcore.ac.uk Halogenation, particularly iodination, has been successfully performed on the indolizine ring, leading to stable iodo-substituted products. jbclinpharm.org

A notable example of electrophilic substitution is the Friedel-Crafts reaction. A highly efficient Friedel-Crafts type hydroxyalkylation at the C-3 position of various indolizine-1-carboxylates with (hetero)arylglyoxals has been achieved using hexafluoroisopropanol (HFIP) as a promoter under mild conditions. nih.govresearchgate.net This reaction provides direct access to polyfunctionalized indolizines bearing an α-hydroxyketone moiety. Although this study was performed on 1-carboxylates, it highlights the high nucleophilicity of the C-3 position in ester-substituted indolizines.

Reaction TypeReagents and ConditionsPosition of SubstitutionReference(s)
Nitration Nitric acid in sulfuric acidC-1 and C-3 jbclinpharm.orgcore.ac.uk
Iodination Iodine in alcoholC-1 and/or C-3 jbclinpharm.org
Friedel-Crafts Hydroxyalkylation (Hetero)arylglyoxals, HFIP, CH2Cl2, room temp.C-3 nih.govresearchgate.net

Nucleophilic Additions and Substitutions

In contrast to their high reactivity towards electrophiles, indolizines are generally resistant to nucleophilic attack due to the electron-rich nature of the heterocyclic system. jbclinpharm.org However, the presence of a strong electron-withdrawing group on the pyridine ring can activate it towards nucleophilic substitution. The ethyl carboxylate group at the C-5 position in ethyl indolizine-5-carboxylate is expected to make the six-membered ring more susceptible to nucleophilic attack, although specific examples for this particular isomer are not extensively documented.

For related indolizine derivatives, nucleophilic substitution has been observed. For example, in a hexahydroindolizine derivative, a thioxo group can act as a site for nucleophilic attack, leading to substitution reactions. evitachem.com While this is not an aromatic system, it demonstrates the principle of activating the ring system towards nucleophiles.

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical tool in modern organic synthesis. The indolizine scaffold has been a fertile ground for the development of novel C-H functionalization methodologies, enabling the introduction of a wide range of substituents at various positions of the heterocyclic core. bohrium.comresearchgate.net

Palladium-catalyzed direct C-H arylation has been successfully applied to indolizines, providing an efficient route to arylated derivatives. researchgate.net These reactions typically proceed via an electrophilic substitution pathway. The regioselectivity of these reactions is a key consideration.

Cross-dehydrogenative coupling (CDC) reactions represent a particularly attractive C-H functionalization strategy as they involve the formation of a new bond from two C-H bonds, often with the formation of a benign byproduct like water. sci-hub.se These reactions have been employed for the formation of C-C, C-N, C-O, and C-S bonds on various heteroarenes, including indolizines.

Palladium-catalyzed dehydrogenative Heck-type reactions of indolizines at the C-3 position with electron-deficient alkenes have been developed. acs.org Additionally, photoredox-mediated direct cross-dehydrogenative coupling reactions have been utilized for the α-aminoalkylation of N-heteroarenes. nih.gov These methods offer a mild and general approach for the synthesis of functionalized indolizines.

Coupling PartnersCatalyst/ConditionsBond FormedReference(s)
Indolizine and Electron-deficient alkenePalladium catalystC-C acs.org
N-Heteroarene and AminePhotoredox catalystC-N nih.gov

The introduction of nitrogen and phosphorus-containing moieties into the indolizine framework is of significant interest due to the potential biological activities of the resulting compounds. C-H functionalization strategies have been developed for the formation of C-N and C-P bonds. bohrium.comresearchgate.net The Buchwald-Hartwig cross-coupling reaction, a palladium-catalyzed process, is a well-established method for forming C-N bonds and can be applied to the synthesis of nitrogen-containing heteroaromatic compounds. tcichemicals.com More recent developments include electro-oxidative C-N cross-coupling reactions. tcichemicals.com While specific applications to this compound are yet to be widely reported, the general methodologies hold promise for the derivatization of this scaffold.

The formation of C-O and C-S bonds through C-H activation provides access to another important class of functionalized indolizines. Transition-metal catalyzed cross-dehydrogenative coupling has been employed for the intermolecular C-O bond formation. beilstein-journals.org For instance, the ortho-acyloxylation of arenes bearing a directing group can be achieved using copper, palladium, or rhodium catalysts. beilstein-journals.orgnih.gov

For the formation of C-S bonds, visible-light-mediated reactions have emerged as a mild and efficient method. The synthesis of 3-sulfanylindolizines and 1,3-bis(sulfanyl)indolizines has been accomplished through a photoredox-catalyzed reaction of indolizines with thiols. sioc-journal.cn These modern synthetic methods open up new avenues for the late-stage functionalization of the indolizine core.

Cycloaddition Reactions (beyond [3+2] synthesis)

While the [3+2] cycloaddition of pyridinium (B92312) ylides is a cornerstone for the synthesis of the indolizine scaffold, the aromatic indolizine ring system itself, including derivatives like this compound, can participate in higher-order cycloaddition reactions. rsc.org The delocalized π-system of indolizine allows it to function as an 8π component in formal [8π+2π] cycloaddition reactions, a characteristic that highlights its unique electronic nature. mdpi.com

These reactions typically occur with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), often requiring heat or a catalyst. mdpi.com The reaction proceeds across the periphery of the indolizine bicycle, leading to the formation of complex, fused heterocyclic systems known as cycl[3.2.2]azines. The presence of substituents on the indolizine ring, such as the ester group at C-5, can influence the reactivity and outcome of these cycloadditions. For instance, indolizines with leaving groups at positions 3 and 5 are particularly noted in the literature for their participation in these transformations. mdpi.com

In addition to the well-documented [8π+2π] reactions, other cycloaddition variants involving indolizine-related structures have been explored. An example includes the Diels-Alder reaction of 2-phosphaindolizine derivatives, where the >C=P- functionality acts as a dienophile. researchgate.net

Reactant TypeDienophile/PartnerConditionsProduct TypeReference(s)
IndolizineDimethyl acetylenedicarboxylate (DMAD)Toluene, heat, Pd-CCycl[3.2.2]azine mdpi.com
2-PhenylindolizineDimethyl acetylenedicarboxylate (DMAD)-Substituted Cyclazine mdpi.com
2-MethylindolizineDimethyl acetylenedicarboxylate (DMAD)-Substituted Cyclazine mdpi.com
2-PhosphaindolizineDimethylbutadiene-Diels-Alder Adduct researchgate.net

Functional Group Transformations of the Ester Moiety

The ethyl carboxylate group at the C-5 position of the indolizine ring is a versatile functional handle that can be readily converted into other functional groups through standard organic transformations. These modifications are crucial for developing derivatives with altered physical, chemical, and biological properties.

The ester moiety of this compound can be easily manipulated. Base-catalyzed hydrolysis, typically using an alkali hydroxide (B78521) like sodium hydroxide (NaOH) in an alcoholic solvent, readily converts the ethyl ester into the corresponding indolizine-5-carboxylic acid. This transformation is often a key step in the synthesis of derivatives where the carboxylic acid itself is the desired functional group or serves as a precursor for amides or other functionalities.

Transesterification, the conversion of one ester to another, is also a feasible transformation. masterorganicchemistry.com This can be achieved under either acidic or basic conditions by reacting the ethyl ester with a large excess of another alcohol (e.g., methanol (B129727) to form the methyl ester). masterorganicchemistry.com Under acidic conditions, the reaction is driven to completion by using the new alcohol as the solvent. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide corresponding to the desired ester (e.g., sodium methoxide (B1231860) for a methyl ester) is used, often with the corresponding alcohol as the solvent. masterorganicchemistry.com

TransformationReagents & ConditionsProductReference(s)
Hydrolysis4N NaOH, Ethanol, RefluxIndolizine-5-carboxylic acid
Transesterification (Example)HCl (cat.), Methanol (excess/solvent), HeatMthis compound masterorganicchemistry.com

The ester group is susceptible to reduction by powerful hydride reagents. The reduction of the C-5 ester to a primary alcohol, 5-(hydroxymethyl)indolizine, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). This reaction converts the carboxyl functional group into a versatile hydroxymethyl group, which can be used for further synthetic elaborations.

Conversely, direct oxidation of the ester group itself is not a typical transformation under standard conditions. However, the indolizine ring is known to be π-rich and can be oxidized electrochemically to form stable radical cations, a process sensitive to the substituents on the ring.

TransformationReagents & ConditionsProductReference(s)
ReductionLithium aluminum hydride (LiAlH₄), THF, 0°C5-(Hydroxymethyl)indolizine

Regioselective Functionalization of the Indolizine Ring System

The indolizine nucleus is a π-electron-rich aromatic system that readily undergoes electrophilic substitution. chim.it The regioselectivity of these reactions is a key aspect of its chemistry, allowing for controlled functionalization at specific positions of the heterocyclic core. rsc.org

The reactivity of the indolizine ring towards electrophiles is dictated by the electronic distribution within the fused-ring system. The five-membered pyrrole-like ring is significantly more electron-rich than the six-membered pyridine-like ring. Theoretical and experimental studies have established a clear hierarchy of reactivity for electrophilic attack, which follows the order: C-3 > C-1 >> C-2 > C-7 ≈ C-5 > C-6 > C-8. chim.itua.es The preference for C-3 and C-1 is attributed to the superior stabilization of the cationic intermediate (the sigma complex) formed upon electrophilic attack at these positions. chim.it The presence of the electron-withdrawing ethyl carboxylate group at C-5 deactivates the pyridine ring towards electrophilic attack but has a less pronounced effect on the reactivity of the pyrrole (B145914) ring, thus preserving the intrinsic C-3/C-1 preference.

Several modern methods have been developed for the regioselective functionalization of the indolizine core:

C-3 Position : This is the most nucleophilic and sterically accessible position. It readily undergoes classic electrophilic substitution reactions such as Friedel-Crafts acylation with acyl chlorides in the presence of a Lewis acid, or Vilsmeier-Haack formylation. chim.it More recently, Friedel-Crafts type hydroxyalkylation with arylglyoxals has been achieved at C-3 using hexafluoroisopropanol (HFIP) as a promoter. researchgate.net

C-1 Position : While less reactive than C-3, the C-1 position can be targeted under specific conditions. Palladium-catalyzed oxidative coupling reactions with vinylarenes have been shown to occur with high regioselectivity at C-1. acs.org Furthermore, FeCl₃-catalyzed nucleophilic addition of indolizines to activated N-heterocycles also proceeds selectively at the C-1 position. researchgate.net

C-2 and C-7 Positions : These positions are generally less reactive towards electrophiles. ua.es However, functionalization can be achieved through directed metalation strategies. Protocols using bases like lithium diisopropylamide (LDA) or magnesium amides have shown that it is possible to achieve metalation, and subsequent electrophilic quench, at the C-2 or C-5 positions, with the regioselectivity being dependent on the specific base and electrophile used. usp.br Deuteration studies have shown the relative reactivity of the C-7 position to be comparable to C-5. ua.es

PositionReaction TypeReagents/CatalystProduct TypeReference(s)
C-3Friedel-Crafts AcylationAcyl Chloride, AlCl₃3-Acylindolizine
C-3Friedel-Crafts HydroxyalkylationArylglyoxal, HFIP3-(α-Hydroxyketone)indolizine researchgate.net
C-1Oxidative C-H CouplingVinylarene, Pd(OAc)₂, Bidentate N-ligand1-Vinylindolizine acs.org
C-1Nucleophilic AdditionIsoquinolinium (in situ), FeCl₃1-(Dihydroisoquinolinyl)indolizine researchgate.net
C-2 / C-5Directed MetalationLDA or TMPMgCl·LiCl, then Electrophile (E+)2-Substituted or 5-Substituted Indolizine usp.br

When functionalization of the indolizine ring leads to the creation of one or more new stereocenters, the stereochemical outcome of the reaction becomes critical. This is particularly relevant in reduction reactions of the pyridine ring or in additions that generate chiral centers.

A prominent example is the heterogeneous hydrogenation of substituted indolizines. The catalytic hydrogenation of a tetrasubstituted indolizine over a rhodium on alumina (B75360) (Rh/Al₂O₃) catalyst has been studied, revealing high diastereoselectivity. nih.govacs.org The reduction of the pyridine ring can lead to the formation of both cis and trans diastereomers with respect to the newly formed stereocenters in the saturated ring. In one studied case, the reaction yielded a trans configured 5,6,7,8-tetrahydroindolizinone derivative as the major product, an outcome rationalized by theoretical DFT calculations. nih.gov The proposed mechanism suggests that a keto-enol tautomerism under kinetic control dictates the facial selectivity of the hydrogen addition from the catalyst surface. nih.gov

Another strategy that involves stereochemistry is reductive alkylation. Following a Birch-type reduction of the indolizine ring, quenching the resulting anionic intermediate with an alkyl halide can generate a new quaternary carbon center, as demonstrated in the synthesis of 6-methyl-5,6-dihydroindolizine-6-carboxylic acid tert-butyl ester. nih.gov The stereochemical control of such reactions is a key challenge and an area of active investigation.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

No specific experimental data is available for Ethyl indolizine-5-carboxylate.

Proton NMR (¹H NMR) Analysis

No specific experimental data is available for this compound.

Carbon-13 NMR (¹³C NMR) Analysis

No specific experimental data is available for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

No specific experimental data is available for this compound.

Infrared (IR) Spectroscopy for Functional Group Characterization

No specific experimental data is available for this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics, reactivity, and stability of the indolizine (B1195054) framework.

The indolizine core is a π-electron-rich heterocyclic system, which is isoelectronic with indole (B1671886). Its structure features a nitrogen atom at the bridgehead of a fused five-membered (pyrrole) and six-membered (pyridine) ring. This arrangement results in a unique electronic distribution that dictates its chemical behavior. chim.it Theoretical calculations on indolizine derivatives confirm that the molecule is not perfectly flat, and its electronic properties are sensitive to the nature and position of substituents. semanticscholar.orgresearchgate.net The presence of an electron-withdrawing ethyl carboxylate group at the C-5 position is expected to modulate the electron density across the bicyclic system. DFT calculations performed on related indolizine structures, such as diethyl 3-(4-substitutedbenzoyl)indolizine-1,2-dicarboxylates, using the B3LYP/6-311++G(d,p) basis set, have been used to optimize molecular geometries and analyze electronic parameters. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental framework for predicting chemical reactivity. taylorandfrancis.comlibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic excitation. researchgate.net Quantum chemical calculations on various indolizine derivatives have been performed to determine these values. For instance, DFT studies on ethyl 3-benzoyl-2,7-dimethyl indolizine-1-carboxylate have shown a HOMO-LUMO energy gap of 4.06 eV, indicating a stable and less reactive molecule. researchgate.net Such calculations are vital for designing novel, stable indolizine compounds. rsc.org

Below is a table showcasing representative HOMO-LUMO data for an illustrative indolizine derivative, calculated using DFT methods.

Molecular OrbitalEnergy (eV)Description
HOMO -6.02Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO -1.96Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.06Indicates high kinetic stability and low chemical reactivity. researchgate.net
Data for ethyl 3-benzoyl-2,7-dimethyl indolizine-1-carboxylate as a representative example of an indolizine derivative. researchgate.net

The indolizine nucleus is considered an aromatic system, a property that confers significant stability. chim.itrsc.org This aromaticity arises from the delocalization of 10 π-electrons across the bicyclic framework, consistent with Hückel's rule. Theoretical calculations support this aromatic character. The stability of the indolizine ring makes it a privileged scaffold in medicinal chemistry. chim.it

Computational studies, such as energy framework calculations using methods like B3LYP/6-31G(d,p), help in quantifying the interaction energies within the crystal lattice of indolizine derivatives. researchgate.netmdpi.com These calculations reveal that dispersion energy often contributes more significantly to the total interaction energy than electrostatic forces, highlighting the importance of van der Waals interactions in the stabilization of the crystal structure. researchgate.net The stability of the indolizine core allows it to serve as a foundational structure for a wide array of synthetic compounds with diverse applications. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of ethyl indolizine-5-carboxylate, offering insights into its preferred shapes and reactive tendencies. These computational techniques are crucial for understanding how the molecule might interact with biological targets. tandfonline.com

Conformational analysis is used to determine the three-dimensional arrangement of atoms in a molecule and identify the most stable conformations (those with the lowest energy). For indolizine derivatives, the conformation can be a key determinant of biological activity. Molecular docking studies on certain 7-methoxy-indolizine-1-carboxylate analogues have suggested that a cis conformation is the most stable, similar to the conformation of the non-steroidal anti-inflammatory drug indomethacin. ijper.org In more complex fused indolizine systems, such as those analyzed by X-ray crystallography, the constituent rings adopt specific conformations; for example, a fused piperidine (B6355638) ring may adopt a chair conformation while the adjacent five-membered ring takes on a twisted form. nih.gov These preferred geometries are critical for predicting how the molecule will bind to a receptor site.

Theoretical calculations are highly effective in predicting the most probable sites for chemical reactions on the indolizine ring. Molecular Orbital (MO) calculations consistently indicate that the indolizine nucleus is susceptible to electrophilic attack, with the highest reactivity at the C-3 position, followed by the C-1 position. jbclinpharm.orgjbclinpharm.org This heightened reactivity at the electron-rich five-membered ring is a well-established characteristic of the indolizine system. bohrium.com

Molecular Electrostatic Potential (MEP) maps are another powerful tool for visualizing reactive sites. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are prone to nucleophilic attack. researchgate.netresearchgate.net For indolizine derivatives, MEP analysis typically highlights the pyrrole (B145914) part of the nucleus, particularly C-1 and C-3, as the primary sites for electrophilic substitution.

The predicted reactivity pattern for the indolizine core is summarized below.

PositionPredicted ReactivityMethod of Prediction
C-3 Highest susceptibility to electrophilic attack. jbclinpharm.orgbohrium.comMolecular Orbital (MO) Calculations jbclinpharm.org
C-1 Second most reactive site for electrophilic attack. jbclinpharm.orgMolecular Orbital (MO) Calculations jbclinpharm.org
C-5, C-6, C-7, C-8 Lower reactivity towards electrophiles.General Reactivity Patterns of Indolizines
Nitrogen Atom Resistant to electrophilic attack due to its bridgehead position and involvement in the aromatic system.Structural Analysis

Ligand-Target Interactions (General Principles, no biological data)

Computational modeling is instrumental in predicting how a ligand, such as an indolizine derivative, might interact with a biological target. These studies are founded on the principles of molecular mechanics and quantum chemistry to simulate the non-covalent forces that govern molecular recognition. The primary interactions explored include:

Hydrogen Bonds: The ester carbonyl group and the nitrogen atom in the indolizine ring can act as hydrogen bond acceptors, forming key interactions with hydrogen bond donor residues in a target protein.

Hydrophobic Interactions: The aromatic rings of the indolizine scaffold readily engage in hydrophobic interactions with nonpolar amino acid residues in a binding site.

Electrostatic and Dispersion Energies: Computational methods can calculate the contribution of different energy forms to the stability of a ligand-target complex. For some indolizine derivatives, studies have shown that dispersion energy can be the dominant factor in the supramolecular packing of the crystal structure mdpi.com.

Molecular docking simulations are a primary tool used to predict the preferred binding orientation of a ligand within a target's active site. These simulations place the ligand in various conformations and score them based on the predicted binding affinity, which is calculated from the sum of the intermolecular interactions. The goal is to identify conformations that are both sterically and electronically favorable. Such computational approaches can guide the rational design of new compounds by predicting how structural modifications might enhance binding affinity and selectivity for a specific target nih.gov. The indolizine scaffold is considered a versatile platform in medicinal chemistry because its structure can be modified to interact with multiple receptors .

Mechanistic Computational Studies

Computational studies are vital for elucidating the step-by-step mechanisms of chemical reactions. For the synthesis of the indolizine core, which often involves multi-step processes like 1,3-dipolar cycloadditions, these studies can map out the most plausible reaction pathways. mdpi.comnih.govrsc.org

Transition State Analysis

A key aspect of mechanistic studies is the identification and characterization of transition states—the highest energy structures along a reaction coordinate. Transition state analysis provides critical information about the energy barrier (activation energy) of a reaction, which determines its rate.

For the synthesis of indolizines, which frequently proceeds via the [3+2] annulation of pyridinium (B92312) ylides, computational methods are used to:

Locate the geometry of the transition state structure.

Calculate its energy relative to the reactants and products.

Analyze its vibrational frequencies to confirm it is a true first-order saddle point on the potential energy surface.

These analyses can help explain the regioselectivity and stereoselectivity of cycloaddition reactions, predicting which isomers are more likely to form under specific conditions rsc.org. For instance, in reactions involving substituted pyridinium ylides, calculations can determine which side of the nitrogen atom is more favorable for annulation rsc.org.

Reaction Energy Profiles

Reaction energy profiles, or potential energy surfaces, are computed to visualize the energy changes that occur as reactants are converted into products. These profiles map the energy of all species involved in the reaction, including reactants, intermediates, transition states, and products.

For the synthesis of this compound and its analogues, these profiles can:

Compare the energetics of different proposed mechanisms (e.g., concerted vs. stepwise cycloaddition) to determine the most likely pathway.

Identify the rate-determining step of a multi-step reaction sequence.

Provide a theoretical basis for optimizing reaction conditions, such as temperature and catalyst choice, to improve reaction yield and efficiency rsc.org.

A proposed mechanism for the formation of certain indolizine structures involves the 1,3-dipolar cycloaddition of a pyridinium salt intermediate, which generates a ylide that subsequently attacks an electron-deficient alkyne mdpi.com. Computational modeling of this pathway would involve calculating the energy of the pyridinium ylide intermediate, the transition state of the cycloaddition, and the final aromatization step to yield the stable indolizine ring.

Spectroscopic Data Prediction and Validation

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties. These predictions serve as a valuable tool for validating experimental data and aiding in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are then compared with experimental spectra to confirm the molecular structure. For example, calculations would be expected to reproduce the characteristic downfield shift of the ester carbonyl carbon (around 166 ppm) and the benzoyl carbonyl carbon (around 186 ppm) in related indolizine structures mdpi.com.

IR Spectroscopy: The vibrational frequencies corresponding to IR absorption bands can also be computed. This allows for the assignment of specific bands to the vibrations of particular functional groups, such as the C=O stretching frequencies of the ester and other carbonyl groups present in the molecule plos.org. For instance, in related compounds, benzoyl and ester carbonyl groups have been identified at approximately 1699 cm⁻¹ and 1668 cm⁻¹ respectively mdpi.comsemanticscholar.org.

The table below summarizes typical spectroscopic features for substituted ethyl indolizine-1-carboxylate scaffolds, which would be used to validate computational predictions for this compound.

Spectroscopic TechniqueFeatureTypical Range/Value (for related structures)Reference
¹H-NMR Ester -CH₂- (quartet)~4.30-4.39 ppm mdpi.comijper.org
Ester -CH₃ (triplet)~1.34-1.42 ppm mdpi.comijper.org
Indolizine ring protons~6.67-9.82 ppm rsc.orgijper.org
¹³C-NMR Ester C=O~164-166 ppm mdpi.comrsc.org
Other C=O (e.g., Benzoyl)~186 ppm mdpi.com
FT-IR Ester C=O stretch~1668-1738 cm⁻¹ mdpi.complos.org
Other C=O (e.g., Benzoyl) stretch~1699 cm⁻¹ mdpi.com

Prediction of Macroscopic Properties

Beyond the molecular level, computational studies can predict macroscopic properties that determine the potential applications of a material. For indolizine derivatives, properties such as fluorescence and electronic behavior are of significant interest.

Fluorescence: Indolizines are known to be a fluorescent scaffold researchgate.net. Computational models can predict the electronic transitions responsible for fluorescence. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), scientists can estimate the energy of the emission and absorption wavelengths. These calculations can explain how different substituents on the indolizine ring tune the photophysical properties, leading to shifts in the emission color acs.org. This predictive power is essential for designing new fluorescent probes and materials for applications like OLEDs acs.orgresearchgate.net.

Electronic Behavior: The electronic properties of the indolizine core can be systematically studied using computational methods. Time-dependent density functional theory (TD-DFT) is often employed to investigate the electronic structure and photophysics of indolizine derivatives researchgate.net. These theoretical calculations help to rationalize the observed electronic features and guide the synthesis of compounds with tailored electronic or optical characteristics for use in advanced materials researchgate.netacs.org.

Advanced Applications of Indolizine 5 Carboxylate Derivatives Non Clinical/non Biological Applications

Materials Science Applications

The tunable nature of the indolizine (B1195054) scaffold, particularly when functionalized with a carboxylate group at the 5-position, allows for the fine-tuning of its electronic and optical properties. This has paved the way for its application in various advanced materials.

Indolizine derivatives, including those related to ethyl indolizine-5-carboxylate, are recognized for their intrinsic fluorescence. rsc.org The core structure is a 10π-electron aromatic system that can be readily modified to create a diverse range of fluorescent molecules. researchgate.net The introduction of various substituents allows for precise control over their photophysical characteristics, such as absorption and emission wavelengths, quantum yields, and Stokes shifts. researchgate.net

Research into 5-carbonylated 2-arylindolizines has demonstrated their strong fluorescence. researchgate.net The photophysical properties of these compounds can be systematically altered by changing the substituents on the indolizine core. For instance, studies have shown that these derivatives exhibit maximum absorbance peaks in the range of 256–460 nm and fluorescence emission between 485–548 nm. researchgate.net Their fluorescence quantum yields can range from 0.04 to 0.39, with Stokes shifts varying from 3,600 to 25,000 cm⁻¹. researchgate.net

A new class of strongly fluorescent compounds, 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylates, has been synthesized, exhibiting fluorescence quantum yields as high as 92%. rsc.org These dyes absorb and emit in the blue-green region of the spectrum. rsc.org The high quantum yields are attributed to the significant overlap of the HOMO and LUMO orbitals within the core structure. rsc.org The strategic placement of substituents can fine-tune these properties; for example, a methyl group at the R⁵ position can cause a bathochromic (red) shift of about 20 nm in both absorption and emission. rsc.org

The sensitivity of the indolizine fluorophore's emission to its chemical environment makes it a promising candidate for optical sensors. The internal charge transfer (ICT) process, a key mechanism in many fluorescent probes, can be effectively utilized in indolizine-based systems. nih.gov

By incorporating pH-responsive functional groups, such as an N,N-dimethylamino group, onto the indolizine scaffold, researchers have successfully developed fluorescent pH sensors. nih.gov In one study, an indolizine derivative with an N,N-dimethylamino group as an electron donor demonstrated a significant red shift in its emission wavelength, a characteristic feature of the ICT process. This property allowed the molecule to function as a ratiometric sensor for pH, showing distinct fluorescence changes in response to varying acidity. This highlights the potential for creating a new generation of versatile fluorescent probes for monitoring environmental changes. nih.gov

Indolizine derivatives are being investigated as materials for organic light-emitting diodes (OLEDs) due to their favorable photophysical properties. rsc.org They have been explored for use as emitters and as host materials in OLED devices.

One study demonstrated the use of indolizine derivatives as multifunctional electron-transporting host materials for hybrid fluorescence/phosphorescence white OLEDs (F/P-WOLEDs). rsc.org A specific derivative, 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI), was noted for its blue emission, high quantum yield, good thermal stability, electron-transporting capabilities, and a sufficiently high triplet energy level to host phosphorescent dopants. rsc.org The versatility of the indolizine core also allows for the development of blue and green light emitters for OLED applications. rsc.org The introduction of a nitrogen atom into the aromatic structure helps to lower the HOMO and LUMO energy levels, which is a beneficial characteristic for materials used in OLEDs. uniss.it

Beyond lighting, indolizine derivatives are finding applications in the broader field of organic electronics. A new class of π-expanded indoloindolizines, created by merging indole (B1671886) and indolizine frameworks, has been designed for use in organic field-effect transistors (OFETs). chemrxiv.org

These indoloindolizine materials exhibit vivid colors, fluorescence across the visible spectrum, and enhanced stability against photooxidation compared to conventional polycyclic aromatic hydrocarbons. chemrxiv.org By strategically designing the molecular structure, it is possible to modulate the electronic properties, such as the HOMO-LUMO gap. acs.org OFETs fabricated with these novel indoloindolizines have demonstrated competitive performance with ambipolar charge transport properties, establishing them as a promising platform for developing stable and tunable organic materials for optoelectronic applications. chemrxiv.org

Catalysis and Ligand Design

The nitrogen atom in the indolizine ring provides a coordination site for metal ions, making these compounds suitable for applications in catalysis and coordination chemistry.

The ability of indolizine derivatives to act as ligands for transition metals has attracted significant research interest. nih.gov These compounds can form stable complexes with a variety of metals, leading to organometallic materials with unique properties. The coordination can occur through different bonding modes, including the formation of a σ-bond between a metal and the pyridine-like nitrogen atom of the indolizine ring. nih.gov

The resulting metal-indolizine complexes have potential applications in catalysis. researchgate.net For example, transition metal complexes with functionalized indenyl phosphine (B1218219) ligands, which share structural similarities, have shown enhanced reactivity in catalytic reactions. rsc.org The design of specific indolizine-based ligands allows for the tuning of the electronic and steric properties of the resulting metal complex, which can influence its catalytic activity and selectivity in various chemical transformations. organic-chemistry.orgnih.gov

Agrochemical Applications

The structural features of indolizine derivatives have prompted their investigation in the agrochemical sector, particularly for their potential as herbicides and larvicides.

A notable application of the indolizine scaffold is in the development of herbicides. Specific derivatives, namely 6,7-disubstituted indolizine-5,8-diones, have demonstrated potent herbicidal effects. nih.gov These compounds induce rapid desiccation and bleaching in plants. nih.gov

The development of novel insecticides is crucial for controlling disease vectors like mosquitoes. Indolizine derivatives have emerged as a promising class of compounds with significant larvicidal activity. tandfonline.commalariaworld.org

Studies have been conducted on various substituted ethyl indolizine carboxylate analogues to assess their effectiveness against the larvae of Anopheles arabiensis, a major malaria vector. tandfonline.comnih.gov In one study, a series of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues were synthesized and tested. tandfonline.comnih.gov Several of these compounds exhibited high larval mortality rates. tandfonline.comnih.gov

Another study investigated a series of 7-(trifluoromethyl)indolizine derivatives, which also showed moderate to high larval mortality against Anopheles arabiensis. malariaworld.org The most potent compounds from this series achieved mortality rates as high as 94.4%. malariaworld.org Structure-activity relationship (SAR) analysis revealed that substitutions with electron-withdrawing groups (such as F, Cl, Br, or CN) at the para-position of the benzoyl group were critical for high larvicidal efficacy. malariaworld.org

Below is a data table summarizing the larvicidal activity of selected indolizine derivatives from these studies.

Table 1: Larvicidal Activity of Indolizine Derivatives Against Anopheles arabiensis Larvae

CompoundSubstituent (R)Mortality Rate (%)Reference
Ethyl 3-(4-fluorobenzoyl)-7-(piperidin-1-yl)indolizine-1-carboxylate4-F73% tandfonline.comnih.gov
Ethyl 3-(4-chlorobenzoyl)-7-(piperidin-1-yl)indolizine-1-carboxylate4-Cl81% tandfonline.comnih.gov
Ethyl 3-(4-bromobenzoyl)-7-(piperidin-1-yl)indolizine-1-carboxylate4-Br76% tandfonline.comnih.gov
7-(Trifluoromethyl)-1-(4-fluorobenzoyl)indolizine4-F93.3% malariaworld.org
7-(Trifluoromethyl)-1-(4-chlorobenzoyl)indolizine4-Cl94.4% malariaworld.org

These findings underscore the potential of the ethyl indolizine carboxylate framework as a template for developing new and effective larvicidal agents to combat malaria and other vector-borne diseases.

Dyes and Pigments

The conjugated π-electron system of the indolizine ring imparts these compounds with inherent fluorescent properties, making them attractive candidates for use as dyes and pigments. researchgate.netacs.org The photophysical characteristics, such as absorption and emission wavelengths, can be finely tuned by introducing various substituents onto the indolizine core. researchgate.netmdpi.com

Research into 5-carbonylated 2-arylindolizine derivatives has shown that these compounds exhibit strong fluorescence. researchgate.net Their absorption maxima are typically in the range of 360–460 nm, with fluorescence emission observed between 485–548 nm. researchgate.net The quantum yields and Stokes shifts of these dyes are dependent on the nature and position of the substituents on the indolizine and aryl rings. researchgate.net An intramolecular charge transfer (ICT) process often plays a crucial role in the observed photophysical properties, particularly in achieving red-shifted emissions. mdpi.com For example, introducing an electron-donating group on an aryl ring at one position and an electron-withdrawing group, such as the carboxylate at the 5-position, can enhance the ICT character and modulate the color. mdpi.com

The table below presents photophysical data for selected 5-carbonylated indolizine derivatives, illustrating the tunability of their optical properties.

Table 2: Photophysical Properties of 5-Carbonylated Indolizine Derivatives

Compound StructureAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Reference
2-Phenyl-indolizine-5-carbaldehyde4155260.10 researchgate.net
2-(4-Methoxyphenyl)-indolizine-5-carbaldehyde4265320.19 researchgate.net
2-(4-Chlorophenyl)-indolizine-5-carbaldehyde4145290.08 researchgate.net
Ethyl 3-(4-N,N-dimethylaminophenyl)-7-acetylindolizine-1-carboxylate~410533N/A mdpi.com

The versatility and tunable fluorescence of these scaffolds make them valuable in the development of advanced materials, including organic light-emitting diodes (OLEDs) and fluorescent probes. acs.orgacs.org

Analytical Chemistry Applications (e.g., detection of organic compounds)

The strong and environment-sensitive fluorescence of indolizine derivatives makes them excellent platforms for the development of chemosensors for analytical applications. acs.orgrsc.org These sensors can be designed to detect a variety of analytes, including volatile organic compounds (VOCs) and ions.

For instance, fluorescent sensors for VOCs have been created by coupling indolizine units with β-cyclodextrin. acs.org In this design, the cyclodextrin (B1172386) cavity acts as a receptor for the VOC, and the inclusion of the guest molecule alters the photophysical properties of the nearby indolizine fluorophore, leading to a detectable change in fluorescence. acs.org

Furthermore, indolizine-based probes have been developed for the detection of specific chemical species like sulfite (B76179) (SO₃²⁻). rsc.org A "turn-on" fluorescent probe, CRL-1, was designed based on the indolizine scaffold. This probe exhibits a rapid and selective fluorescence enhancement at 458 nm in the presence of sulfite, with a limit of detection (LOD) of 8.1 μM. rsc.org The sensing mechanism relies on the specific reaction between sulfite and the probe, which "switches on" the fluorescence of the indolizine core. rsc.org The development of such probes demonstrates the utility of the indolizine-5-carboxylate framework in creating sensitive and selective tools for analytical chemistry. rsc.org

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indolizines has traditionally been dominated by methods like the Tschitschibabin and Scholtz reactions. However, modern organic synthesis demands more efficient, versatile, and environmentally benign approaches. For ethyl indolizine-5-carboxylate, future research will likely focus on developing methodologies that allow for its direct and regioselective synthesis.

Key future directions include:

Transition Metal-Catalyzed C-H Functionalization: Directing C-H activation to the C5 position of a pre-formed indolizine (B1195054) core or a pyridine (B92270) precursor is a major goal. While methods for C-H functionalization of indolizines are emerging, they predominantly target the C1 and C3 positions. bohrium.com Developing catalysts, likely based on palladium, rhodium, or iridium, that can selectively introduce a carboxylate group at C5 would be a significant breakthrough.

Multi-component and Domino Reactions: Designing one-pot reactions that assemble the indolizine core with the desired C5-carboxylate functionality from simple starting materials is highly desirable. A tandem strategy involving an Aza-Wittig reaction, imine condensation, and subsequent electrophilic aromatic substitution has been successfully used to create complex, fused indolizine systems bearing a C5-carboxylate group. scirp.orgscirp.org Similarly, a metal-free domino Michael/SN2/aromatization sequence has been developed for functionalized indolizines, which has shown tolerance for substrates bearing substituents on the C5-position of the pyridine ring precursor. nih.gov Future work should aim to broaden the scope and improve the efficiency of these complex cascades.

Green and Sustainable Approaches: The principles of green chemistry are increasingly important. Future synthetic routes should prioritize the use of non-toxic reagents, renewable solvents, and energy-efficient conditions. Water-mediated reactions, which have been explored for the synthesis of 5,6,7-trisubstituted indolizines, offer a promising sustainable pathway. researchgate.net Other green techniques, such as microwave-assisted synthesis and solvent-free reactions catalyzed by copper, are being developed for the indolizine scaffold and could be adapted for C5-substituted analogues. nih.govijettjournal.org Biocatalysis, using enzymes to perform key transformations under mild conditions, remains a largely untapped area for indolizine synthesis.

A comparison of emerging synthetic strategies is presented in Table 1.

Methodology Key Features Potential Advantages for C5-Substitution Challenges Reference(s)
Domino/Tandem Reactions One-pot construction of complex molecules from simple precursors.High atom and step economy; demonstrated success in forming C5-carboxylated fused indolizines.Requires careful optimization of multiple reaction steps; substrate scope can be limited. scirp.orgscirp.orgnih.gov
C-H Functionalization Direct modification of the indolizine or pyridine core.Potentially the most direct route to this compound.Achieving high regioselectivity at the C5 position is a major challenge. bohrium.com
Water-Mediated Synthesis Utilizes water as a green solvent.Environmentally friendly; has been used for multi-substituted indolizines including at C5.Limited solubility of organic substrates; may require elevated temperatures. researchgate.net
Palladium-Catalyzed Carbonylation Forms a key intermediate from halopyridines, imines, and CO.Tolerates 5-substituted bromopyridine precursors, allowing access to C8-substituted indolizines (equivalent to C5 in parent indolizine).Requires a metal catalyst and carbon monoxide gas. nih.gov

Exploration of New Reactivity Patterns and Transformations

The electronic nature of the indolizine ring, with its π-excessive five-membered ring and π-deficient six-membered ring, leads to complex reactivity. The introduction of a strong electron-withdrawing group like an ethyl carboxylate at the C5 position is expected to significantly alter this reactivity, opening avenues for new chemical transformations.

Nucleophilic Aromatic Substitution: It has been noted that nucleophilic attack on the indolizine nucleus typically occurs at the C5 position, especially when an electron-withdrawing group is present. chim.it This presents a major opportunity for future research. This compound could serve as a key intermediate, where the carboxylate group activates the ring for substitution by various nucleophiles, allowing for the synthesis of a diverse library of C5-functionalized indolizines.

Photochemical Reactions: The study of photooxygenation reactions of indolizine derivatives has revealed interesting pathways. For instance, a methyl 3-benzoyl-1-indolizinecarboxylate was found to undergo oxidation on the pyridine ring under specific conditions, yielding a 5-methoxy-8-hydroxy derivative. acs.org Investigating the photochemical behavior of this compound could uncover novel ring transformations and functionalization patterns, potentially leading to new molecular scaffolds.

Cycloaddition Reactions: Indolizines can participate as 8π components in [8+2] cycloaddition reactions to form cyclazine systems. bohrium.com The influence of a C5-ester group on the dienophilic or dipolarophilic character of the indolizine core is unknown and warrants investigation. Such studies could lead to the synthesis of novel, complex polycyclic aromatic systems.

Advanced Spectroscopic Characterization of Complex Derivatives

Thorough characterization is fundamental to understanding the structure and properties of new chemical entities. While standard techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely used, future research will benefit from more advanced applications.

For newly synthesized this compound derivatives, comprehensive spectroscopic data is essential. For example, the synthesis of various fused indolizine-5-carboxylates has been accompanied by detailed spectral analysis. scirp.orgscirp.org

Compound Example Key Spectroscopic Data (¹H NMR, CDCl₃) Reference
Ethyl bisthieno[3,2-a:2,3-g]indolizine-5-carboxylateδ: 1.48 (t, 3H), 4.49 (q, 2H), 7.26 (d, 1H), 7.35 (d, 1H), 7.75 (d, 1H), 7.77 (dd, 1H), 8.22 (d, 1H), 9.09 (s, 1H) scirp.org
Ethyl 1-bromobisthieno[3,2-a:2,3-g]indolizine-5-carboxylateδ: 1.46 (t, 3H), 4.46 (q, 2H), 7.19 (d, 1H), 7.30 (d, 1H), 7.69 (s, 1H), 8.11 (s, 1H), 9.19 (s, 1H) scirp.orgscirp.org

Future research should involve:

Two-Dimensional NMR Techniques: The use of COSY, HSQC, and HMBC experiments will be crucial for the unambiguous assignment of all proton and carbon signals in complex derivatives, especially for regiochemical analysis. core.ac.uk

Single-Crystal X-ray Diffraction: Obtaining crystal structures is the definitive method for confirming molecular geometry, conformation, and intermolecular packing interactions, which are vital for understanding solid-state properties and designing materials.

Fluorescence Spectroscopy: Given that the indolizine core is known to be fluorescent, detailed photophysical studies (absorption, emission, quantum yields, lifetimes) of this compound and its derivatives are needed to explore their potential in materials science, such as for organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.net

In-depth Computational Studies for Predictive Design

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of properties and the elucidation of reaction mechanisms. For the indolizine scaffold, computational studies have been used to investigate drug-receptor interactions and predict physicochemical properties. nih.govijper.org

Future computational work on this compound should focus on:

Mapping Electronic Properties: Density Functional Theory (DFT) calculations can be used to map the electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. This will provide quantitative insight into how the C5-ester group influences the reactivity of different positions on the ring system, guiding future synthetic efforts.

Modeling Reaction Mechanisms: Computational modeling can elucidate the transition states and energy profiles of potential reactions, such as nucleophilic substitution at C5 or cycloaddition pathways. This can help in optimizing reaction conditions and predicting product outcomes.

Virtual Screening and Drug Design: If this compound derivatives show biological activity (e.g., as anti-tubercular agents researchgate.net), molecular docking and dynamics simulations can be employed to model their interactions with biological targets, such as enzymes. nih.gov This predictive capability can guide the rational design of more potent and selective analogues, saving significant synthetic effort.

Discovery of New Applications in Emerging Technologies

The unique electronic and photophysical properties of indolizines make them attractive candidates for various applications. While the specific applications of this compound are still nascent, the broader potential of the indolizine class points to several exciting future directions.

Medicinal Chemistry: Indolizine derivatives exhibit a wide range of biological activities, including anti-tubercular, anticancer, and anti-inflammatory properties. researchgate.netnih.govglobalresearchonline.net Notably, analogues of ethyl-5-benzoylindolizine-7-carboxylate have been synthesized and evaluated for their anti-tubercular activity. researchgate.net Future research should involve screening this compound and its derivatives against a wide array of biological targets to uncover new therapeutic potential. The C5-carboxylate group provides a convenient handle for derivatization to improve potency or pharmacokinetic properties. vulcanchem.com

Materials Science: Indolizines are being investigated as organic semiconductors, fluorescent dyes, and materials for OLEDs. nih.govresearchgate.net The introduction of an ester at the C5 position can be used to tune the electronic and photophysical properties of the scaffold. Future work should explore the synthesis of polymers or complex conjugated systems derived from this compound for applications in optoelectronics.

Fluorogenic Probes: The inherent fluorescence of the indolizine core can be modulated by substituents. It is conceivable that derivatives of this compound could be designed as chemical sensors or biological imaging agents, where binding to a specific analyte or changes in the local environment would trigger a change in fluorescence.

Challenges in Scale-Up and Industrial Production

Transitioning a synthetic route from a laboratory-scale procedure to a robust industrial process presents significant challenges. For this compound, these hurdles will be closely tied to the synthetic methodologies developed.

Reagent Cost and Availability: Complex, multi-step syntheses often rely on expensive reagents, catalysts (e.g., palladium, rhodium), or starting materials, which can make large-scale production economically unviable. Future research must focus on using readily available and inexpensive building blocks.

Waste Reduction: Traditional syntheses can generate significant amounts of chemical waste. Future industrial processes will need to be designed with sustainability in mind, incorporating principles like atom economy, catalyst recycling, and the use of greener solvents to minimize environmental impact. nih.govijettjournal.org

Environmental and Sustainability Considerations in Indolizine Chemistry

The chemical industry is under increasing pressure to adopt more sustainable practices. The field of indolizine chemistry is actively moving in this direction, and this trend must be central to future research on this compound.

Key considerations for sustainable development include:

Catalyst Choice: Moving away from expensive and toxic heavy metal catalysts toward earth-abundant metal catalysts (e.g., copper, iron) or metal-free catalytic systems is a high priority. nih.govnih.gov

Solvent Selection: Reducing or eliminating the use of hazardous organic solvents by switching to greener alternatives like water, ethanol, or ionic liquids, or by developing solvent-free reaction conditions, is critical. researchgate.netnih.gov

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or photochemistry can reduce reaction times and energy consumption compared to conventional heating. ijettjournal.org

Atom Economy: Designing reactions, such as cycloadditions and domino sequences, where the majority of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. scirp.orgscirp.org

By focusing on these areas, the scientific community can unlock the full potential of this compound, paving the way for the development of novel molecules and materials in a manner that is both economically viable and environmentally responsible.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare ethyl indolizine-5-carboxylate derivatives?

This compound derivatives are typically synthesized via tandem reactions involving Aza-Wittig, imine condensation, and electrophilic aromatic substitution. For example, the synthesis of ethyl 2-phenyldithienoindolizine-5-carboxylate involves sequential steps: (i) Aza-Wittig reaction to form the indolizine core, (ii) imine condensation to introduce substituents, and (iii) electrophilic aromatic substitution to functionalize the heterocyclic system. Reaction conditions (e.g., solvent, temperature, and catalysts) significantly influence yields, with some procedures achieving up to 78% yield for phenyl-substituted derivatives .

Basic: How are this compound derivatives characterized experimentally?

Characterization relies on spectroscopic and analytical techniques:

  • NMR : 1H^1H and 13C^{13}C NMR data (e.g., δ 8.4 ppm for aromatic protons in ethyl 2-phenyldithienoindolizine-5-carboxylate) confirm regiochemistry and substituent effects .
  • IR : Stretching frequencies (e.g., 1690 cm1^{-1} for ester carbonyl groups) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 377 for C21_{21}H15_{15}NO2_2S2_2) confirm molecular weight .
  • Melting Points : Reported ranges (e.g., 114–118°C) assess purity .

Advanced: What mechanistic insights explain isomer formation in this compound derivatives?

Isomerization arises from competing electrophilic substitution pathways during heterocyclic ring functionalization. For example, in bisthienoindolizine systems, the position of sulfur atoms in fused thiophene rings dictates regioselectivity. Computational studies (e.g., DFT) can model transition states to predict dominant pathways, while experimental validation via 1H^1H-1H^1H COSY or NOESY NMR resolves structural ambiguities .

Advanced: How can computational methods like DFT enhance understanding of this compound's electronic properties?

Density Functional Theory (DFT) at the B3LYP or M06-2X level calculates frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and solvent effects. For methyl indole-5-carboxylate analogs, CAM-B3LYP predicts bathochromic shifts in UV-Vis spectra due to electron-withdrawing substituents, aligning with experimental data. Solvent polarity effects on dipole moments are also quantifiable .

Advanced: How should researchers address contradictions in spectroscopic or crystallographic data for this compound derivatives?

  • Purity Checks : Re-crystallization or HPLC ensures sample homogeneity.
  • Crystallography : SHELXL refinement (via SHELX suite) resolves ambiguities in bond lengths/angles, particularly for disordered structures .
  • 2D NMR : HSQC and HMBC correlate 1H^1H-13C^{13}C signals to confirm connectivity in complex isomers .

Advanced: How do structural modifications (e.g., aryl or heteroaryl substituents) impact the physicochemical properties of this compound derivatives?

Substituents alter π-conjugation and steric effects:

  • Phenyl Groups : Enhance planarity, increasing melting points (e.g., 114–118°C for compound 30 vs. 110–112°C for compound 31) .
  • Thiophene vs. Furan : Thiophene's electron-rich nature stabilizes HOMO levels, affecting redox behavior in electrochemical studies .

Advanced: What strategies optimize X-ray crystallographic refinement for this compound derivatives?

  • SHELX Suite : Use SHELXL for high-resolution data (≤1.0 Å) to model anisotropic displacement parameters. For twinned crystals, SHELXD and SHELXE enable robust phasing .
  • Hydrogen Bonding : Identify short contacts (e.g., C–H···O) to refine thermal parameters and validate packing motifs .

Advanced: How can green chemistry principles be applied to the synthesis of this compound derivatives?

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Pd) minimize waste in cross-coupling steps.
  • Microwave Assistance : Reduces reaction times (e.g., 30 minutes vs. 12 hours) for imine condensations .

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